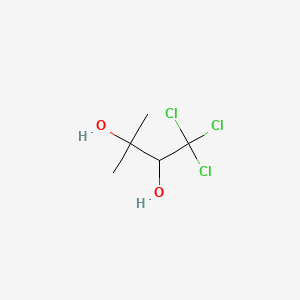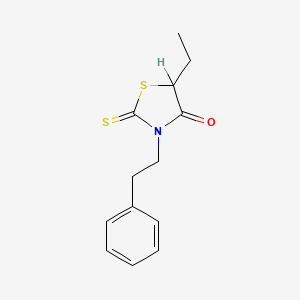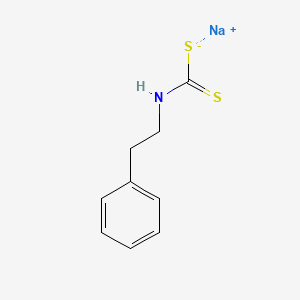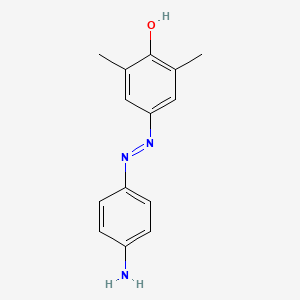
4-Amino-3',5'-dimethyl-4'-hydroxyazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene: is an organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings This particular compound is notable for its amino group at the 4-position, methyl groups at the 3’ and 5’ positions, and a hydroxy group at the 4’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene typically involves the diazotization of an aromatic amine followed by a coupling reaction with a phenol derivative. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol derivative under basic conditions to form the azo compound.
Industrial Production Methods: In an industrial setting, the production of 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo group (N=N) can be reduced to form hydrazo compounds.
Substitution: The amino and hydroxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium dithionite.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymers.
Mécanisme D'action
The mechanism of action of 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes. The presence of the azo group allows it to undergo photoisomerization, which can be exploited in photodynamic therapy.
Comparaison Avec Des Composés Similaires
4-Aminoazobenzene: Lacks the methyl and hydroxy groups, making it less sterically hindered and less reactive.
4-Hydroxyazobenzene: Lacks the amino and methyl groups, affecting its solubility and reactivity.
3,5-Dimethyl-4-hydroxyazobenzene: Lacks the amino group, which reduces its ability to participate in certain reactions.
Uniqueness: 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications in various fields. The presence of both electron-donating (amino and hydroxy) and electron-withdrawing (azo) groups allows for versatile chemical modifications and interactions.
Propriétés
Numéro CAS |
21554-20-1 |
|---|---|
Formule moléculaire |
C14H15N3O |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)diazenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C14H15N3O/c1-9-7-13(8-10(2)14(9)18)17-16-12-5-3-11(15)4-6-12/h3-8,18H,15H2,1-2H3 |
Clé InChI |
JZWYCRKVXZLMRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)N=NC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


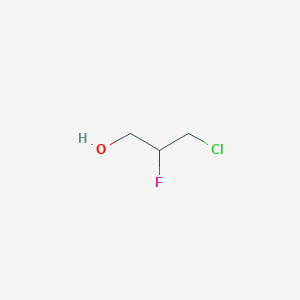
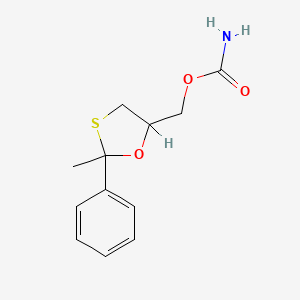
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
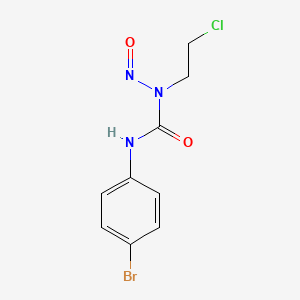




![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
